N-(6-quinolinyl)thiourea

Vue d'ensemble

Description

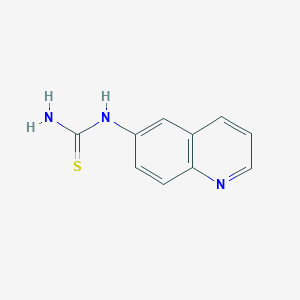

N-(6-quinolinyl)thiourea is an organosulfur compound with the molecular formula C10H9N3S It is a derivative of thiourea, where one of the nitrogen atoms is bonded to a quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(6-quinolinyl)thiourea can be synthesized by reacting 3-aminoquinoline with isothiocyanates. The reaction typically involves the condensation of 3-aminoquinoline with isothiocyanates in an appropriate solvent, such as acetone, under reflux conditions. The reaction yields a series of quinolinyl thiourea analogues with different substitutions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification through recrystallization, and quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-quinolinyl)thiourea undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the thiourea moiety acts as a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated thiourea derivatives, while oxidation reactions may produce sulfoxides or sulfones.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(6-quinolinyl)thiourea has shown significant potential in medicinal chemistry, particularly as an antitumor agent. Its derivatives have been synthesized and evaluated for their biological activities, including:

- Antitumor Activity : Research indicates that this compound exhibits inhibitory effects on cancer cell lines. For instance, studies have reported that compounds derived from this thiourea can inhibit the growth of human lung adenocarcinoma cells (SPAC1) with promising efficacy . In one study, modifications of related compounds led to a tenfold increase in inhibitory activity compared to initial compounds .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of urease enzymes, which are implicated in various pathological conditions. Molecular docking studies suggest favorable interactions between this compound and urease, indicating its potential as a therapeutic agent against infections caused by urease-producing pathogens .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic molecules:

- Catalytic Activity : Thiourea-based compounds, including this compound, have been employed as organocatalysts in multicomponent reactions. Their unique double hydrogen-bonding activation mechanism enhances reaction efficiency and selectivity.

- Synthesis of Thiazolidinones : The compound has been utilized to synthesize thiazolidinone scaffolds that exhibit urease inhibitory properties. This synthetic pathway involves the reaction of ethyl bromoacetate with 4-hydroxyquinoline to form ethyl oxoquinolinyl acetates, which are subsequently converted into thioureas.

Pharmacology

This compound derivatives have demonstrated a broad spectrum of biological activities:

- Antimicrobial Properties : Acyl thioureas exhibit antibacterial and antifungal activities, making them candidates for drug development against various microbial infections .

- Cytotoxicity Studies : Recent investigations have shown that substituted thioureas can induce apoptosis in cancer cells while sparing normal cells. For example, certain derivatives exhibited IC50 values as low as 1.83 µM against specific cancer cell lines, showcasing their potency compared to standard chemotherapeutics like cisplatin .

Materials Science

In materials science, this compound has potential applications due to its unique structural properties:

- Molecular Recognition : The compound's ability to form hydrogen bonds makes it suitable for applications in molecular recognition processes, which are crucial for sensor development and drug delivery systems.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(6-quinolinyl)thiourea involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiourea moiety can form strong hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methylthiourea

- N,N-dimethylthiourea

- N,N,N’,N’-tetramethylthiourea

Uniqueness

N-(6-quinolinyl)thiourea is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to other thiourea derivatives. The quinoline ring also enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

N-(6-quinolinyl)thiourea is an organosulfur compound recognized for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the various mechanisms of action, pharmacological effects, and relevant research findings associated with this compound.

Overview of this compound

- Chemical Formula : C10H9N3S

- Structure : A thiourea derivative where a quinoline ring is attached to one of the nitrogen atoms.

- Significance : Its unique structure contributes to its biological efficacy and makes it a subject of interest in medicinal chemistry.

This compound exerts its effects through several biochemical pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This can lead to altered metabolic processes within cells, impacting tumor growth and proliferation.

- Cell Signaling Modulation : It has been shown to influence cellular signaling pathways, affecting gene expression and cellular metabolism .

- Cytotoxicity : Research indicates that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

-

Cytotoxic Effects : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. The IC50 values for these cell lines indicate potent activity, often surpassing that of standard chemotherapeutics like cisplatin .

Cell Line IC50 (µM) Reduction in Cell Viability (%) SW480 <10 20–93 SW620 <10 45–58 PC3 <10 38 K-562 <10 27

Antibacterial and Antifungal Activity

This compound also exhibits notable antibacterial and antifungal properties:

- Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits fungal growth by targeting specific metabolic pathways.

- Efficacy : In vitro tests reveal effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Case Studies

- Cytotoxicity Study :

- Antimicrobial Evaluation :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Studies suggest that thioureas are well absorbed in biological systems, with effective distribution to target tissues.

- Metabolism and Excretion : The compound undergoes metabolic transformations that may influence its biological activity. Stability studies indicate that while it remains stable under standard conditions, degradation can occur over time, affecting efficacy .

Propriétés

IUPAC Name |

quinolin-6-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVSGRJLTPVPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363211 | |

| Record name | quinolin-6-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860621-04-1 | |

| Record name | N-6-Quinolinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860621-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | quinolin-6-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.